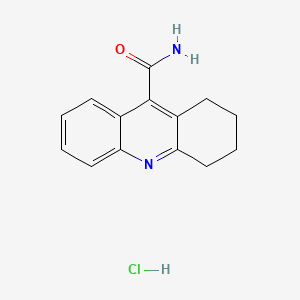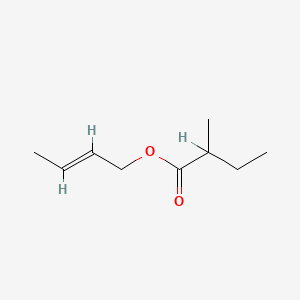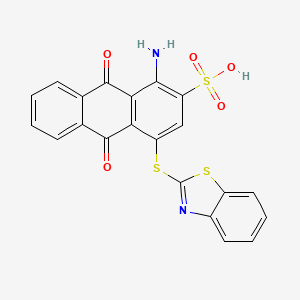
2-(2-(Dimethylamino)-1-((dimethylamino)methyl)ethoxy)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Dimethylamino)-1-((dimethylamino)methyl)ethoxy)ethanol is a chemical compound with the molecular formula C6H15NO2 and a molecular weight of 133.1888 g/mol . It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Dimethylamino)-1-((dimethylamino)methyl)ethoxy)ethanol typically involves the reaction of dimethylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactors where the reactants are mixed and heated to specific temperatures to ensure complete reaction. The product is then purified using distillation or other separation techniques to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Dimethylamino)-1-((dimethylamino)methyl)ethoxy)ethanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce simpler amines .
Scientific Research Applications
2-(2-(Dimethylamino)-1-((dimethylamino)methyl)ethoxy)ethanol has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in biological studies to understand its effects on different biological systems.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-(Dimethylamino)-1-((dimethylamino)methyl)ethoxy)ethanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminoethoxy)ethanol: This compound has similar structural features but differs in its functional groups and applications.
2-(2-Dimethylamino)ethanol: Another similar compound with different functional groups and properties.
Uniqueness
2-(2-(Dimethylamino)-1-((dimethylamino)methyl)ethoxy)ethanol is unique due to its specific combination of functional groups, which gives it distinct chemical and physical properties. This uniqueness makes it suitable for a wide range of applications in various fields .
Properties
CAS No. |
93940-10-4 |
|---|---|
Molecular Formula |
C9H22N2O2 |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
2-[1,3-bis(dimethylamino)propan-2-yloxy]ethanol |
InChI |
InChI=1S/C9H22N2O2/c1-10(2)7-9(8-11(3)4)13-6-5-12/h9,12H,5-8H2,1-4H3 |
InChI Key |
MLNYDAYLTYEMME-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(CN(C)C)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


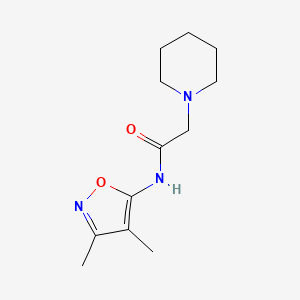
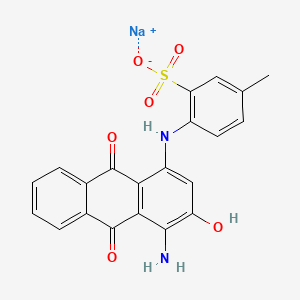


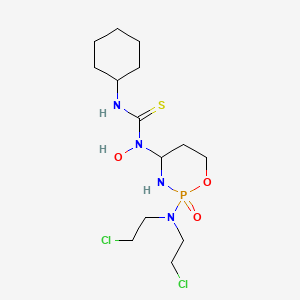
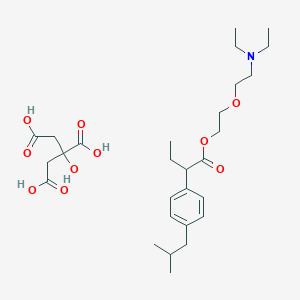
![13-(4-methoxyphenyl)-4-methyl-5-thia-13,14-diazatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),3-trien-12-one](/img/structure/B12699360.png)

